molecular formula C5H13NO B3387892 4-Amino-3-methylbutan-2-ol CAS No. 85333-99-9

4-Amino-3-methylbutan-2-ol

Cat. No.: B3387892
CAS No.: 85333-99-9
M. Wt: 103.16 g/mol
InChI Key: KXMFGLXJCQSGOK-UHFFFAOYSA-N
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Description

4-Amino-3-methylbutan-2-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-methylbutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-methylbutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(3-6)5(2)7/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMFGLXJCQSGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Structural Elucidation and Synthesis of 4-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug development and polymer science, branched-chain amino alcohols serve as critical pharmacophores and versatile building blocks. 4-Amino-3-methylbutan-2-ol is a highly sought-after aliphatic amino alcohol characterized by its adjacent chiral centers and dual functionality (amine and hydroxyl groups). This technical guide provides an authoritative analysis of its physicochemical properties, alongside field-proven methodologies for both its traditional chemical synthesis and cutting-edge bioproduction via engineered polyketide synthases.

Physicochemical Profiling & Structural Elucidation

Understanding the structural nuances of 4-amino-3-methylbutan-2-ol is paramount for downstream applications, particularly in stereoselective drug design. The molecule features a four-carbon butane backbone with a hydroxyl group at C2, a methyl branch at C3, and a primary amine at C4 .

Crucially, carbons C2 and C3 are stereocenters. This configuration yields four distinct stereoisomers (two pairs of enantiomers forming syn and anti diastereomers). In pharmaceutical applications, isolating the correct stereoisomer is essential, as the spatial orientation of the methyl and hydroxyl groups directly dictates binding affinity and pharmacokinetic profiles.

Table 1: Quantitative Physicochemical Data
ParameterValueReference
IUPAC Name 4-amino-3-methylbutan-2-ol
CAS Registry Number 85333-99-9
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Exact Mass 103.099714 g/mol
SMILES String CC(CN)C(C)O
Stereocenters C2, C3 (4 stereoisomers)

Metabolic Engineering: Biosynthetic Production (PKS-TR-TA)

Historically, branched-chain amino alcohols have been biosynthetically challenging to produce due to the lack of dedicated natural pathways. However, a breakthrough 2025 study published in Nature Catalysis demonstrated the de novo bioproduction of 4-amino-3-methylbutan-2-ol using a modular polyketide synthase (PKS) platform in Streptomyces albus.

Biosynthetic Workflow & Causality

The engineered system leverages the rimocidin PKS loading module. By replacing the standard malonyl-CoA specific acyltransferase (AT) with a methylmalonyl-CoA specific AT, researchers forced the incorporation of a methyl branch at the C3 position . Chain termination is strictly controlled by a terminal thioreductase (TR), which reduces the thioester to a reactive aldehyde intermediate rather than a fully cleaved carboxylic acid . Finally, a co-expressed transaminase (TA) intercepts this aldehyde, utilizing an amino donor to yield the final amino alcohol .

Biosynthesis A Methylmalonyl-CoA (Extender Unit) B Polyketide Synthase (PKS) Extension Module A->B Acyltransferase C Terminal Thioreductase (TR) (Aldehyde Intermediate) B->C NADPH-dependent D Transaminase (TA) (Amination) C->D PLP-dependent E 4-Amino-3-methylbutan-2-ol (Target Amino Alcohol) D->E Final Conversion

Biosynthetic pathway of 4-amino-3-methylbutan-2-ol via PKS-TR-TA platform.

Step-by-Step Biosynthetic Protocol
  • Strain Engineering: Transform Streptomyces albus J1074 with integration plasmids containing the RimM0M1(RimM7 AT)-TR2 + TA1 + FkbS gene cassette .

  • Cultivation: Inoculate the engineered strain in R5 liquid medium supplemented with 2% glucose as the primary carbon source.

  • Metabolic Driving: Supplement the culture with 15 mM L-valine. Causality: L-valine acts as the optimal amino donor for the transaminase (TA1), driving the thermodynamic equilibrium toward primary amine formation and significantly boosting titers .

  • Validation Checkpoint: Monitor NAD(P)H consumption via UV absorbance at 340 nm in cell lysates. A steady decrease confirms active terminal thioreductase (TR) turnover of the polyketide chain into the aldehyde intermediate .

  • Extraction: Harvest the supernatant after 7 days and subject it to liquid-liquid extraction or ion-exchange chromatography to isolate the hydrophilic amino alcohol.

Chemical Synthesis: Lithium Aluminum Hydride Reduction

For immediate scale-up and precise stereochemical control, traditional chemical synthesis remains the industry standard. The most robust route involves the global reduction of 2-methyl-3-oxobutanamide using Lithium Aluminum Hydride (LiAlH₄) [[1]]().

Mechanistic Causality

LiAlH₄ is selected over milder reducing agents (like NaBH₄) because it possesses the requisite hydride transfer potential to simultaneously reduce both the ketone (to a secondary alcohol) and the highly stable amide carbonyl (to a primary amine). The reaction must be initiated at cryogenic temperatures (-60°C) to suppress runaway exothermic cleavage, followed by refluxing to overcome the activation energy barrier of the intermediate aluminate complex [[1]]().

ChemSynthesis S1 2-Methyl-3-oxobutanamide S3 Nucleophilic Addition & Reduction S1->S3 Add to S2 LiAlH4 Suspension in Ether (-60°C) S2->S3 Reagent S4 Aqueous Workup (Fieser Method) S3->S4 Quench S5 4-Amino-3-methylbutan-2-ol (Purified Product) S4->S5 Isolate

Chemical synthesis workflow for 4-amino-3-methylbutan-2-ol via LiAlH4 reduction.

Step-by-Step Reduction Protocol
  • Reagent Preparation: Under a strict nitrogen atmosphere, suspend solid LiAlH₄ (5.0 eq) in anhydrous diethyl ether and cool the vessel to -60°C using a dry ice/acetone bath .

  • Substrate Addition: Dissolve 2-methyl-3-oxobutanamide (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension. Causality: THF acts as a co-solvent to maintain substrate solubility at cryogenic temperatures, while dropwise addition prevents localized thermal spikes.

  • Reflux & Reduction: Once addition is complete, remove the cooling bath. Allow the reaction mixture to slowly warm to room temperature, then heat to reflux for 4–6 hours to ensure complete reduction of the amide intermediate.

  • Fieser Workup (Critical Step): Cool the mixture to 0°C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water. Causality: This exact stoichiometric quenching method hydrolyzes the reactive lithium and aluminum complexes into a dense, granular inorganic precipitate. This prevents the formation of a gelatinous emulsion that would otherwise trap the highly hydrophilic amino alcohol product.

  • Validation Checkpoint: Perform LC-MS on an aliquot of the organic layer. The presence of a dominant [M+H]⁺ peak at m/z 104.1 confirms successful global reduction. A peak at m/z 118 would indicate incomplete reduction (e.g., ketone reduced, but amide intact).

  • Isolation: Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with diethyl ether. Combine the filtrates, dry over anhydrous MgSO₄, and concentrate in vacuo to afford 4-amino-3-methylbutan-2-ol as a viscous oil [[1]]().

Conclusion

Whether sourced through advanced microbial fermentation or rigorous chemical synthesis, 4-amino-3-methylbutan-2-ol represents a critical node in modern chemical design. By adhering to the self-validating protocols and mechanistic principles outlined above, drug development professionals can ensure high-fidelity production, stereochemical integrity, and seamless downstream integration of this valuable aliphatic amino alcohol.

References

  • PubChem (2024). 4-Amino-3-methylbutan-2-ol | C5H13NO | CID 13396323. National Center for Biotechnology Information. URL:[Link]

  • Dan, Q., Chiu, Y., Lee, N. et al. (2025). A polyketide-based biosynthetic platform for diols, amino alcohols and hydroxy acids. Nature Catalysis 8, 147–161. URL:[Link]

  • Google Patents (2011). WO2011071716A1 - Heterocyclic compounds containing an indole core. World Intellectual Property Organization.

Sources

Stereochemical Architecture and Biosynthetic Engineering of (3R)-4-amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of branched-chain amino alcohols is a critical frontier in pharmaceutical synthesis, as these chiral building blocks are integral to the structural scaffolds of numerous active pharmaceutical ingredients (APIs). Among these, 4-amino-3-methylbutan-2-ol (CAS: 85333-99-9) presents a unique stereochemical challenge due to its two adjacent stereogenic centers[1]. Traditional asymmetric chemical synthesis of this compound often requires heavy transition-metal catalysts and complex chiral auxiliaries, suffering from poor atom economy.

This whitepaper provides an in-depth technical analysis of the (3R)-stereoisomers of 4-amino-3-methylbutan-2-ol, detailing their absolute configurations, and outlines a state-of-the-art, self-validating biological workflow for their production utilizing engineered Polyketide Synthase (PKS) platforms[2].

Stereochemical Topology and CIP Configuration

The molecular scaffold of 4-amino-3-methylbutan-2-ol (


) contains two chiral loci: C2 and C3[1]. To understand the specific (3R) subset of its isomers, we must rigorously apply the Cahn-Ingold-Prelog (CIP) priority rules to assign absolute configurations.

Causality of Priority Assignments:

  • At the C2 Locus: The priorities are dictated by atomic number. The hydroxyl group (-OH) takes the highest priority (1). The C3 carbon (-CH(CH3)(CH2NH2)) is bonded to (C, C, H), granting it priority (2) over the C1 methyl group (-CH3), which is bonded only to (H, H, H) (3). Hydrogen is (4).

  • At the C3 Locus: The priority is determined at the first point of difference between the two carbon chains. The C2 path (-CH(OH)CH3) contains an Oxygen atom (Atomic No. 8), which outranks the C4 path (-CH2NH2) containing a Nitrogen atom (Atomic No. 7). Thus, C2 is priority (1) and C4 is priority (2). The C3-methyl group is (3), and Hydrogen is (4).

Because there are two chiral centers, the molecule exists as


 distinct stereoisomers. Focusing strictly on the (3R)  configuration, we identify two diastereomers and their respective enantiomeric pairs.
Table 1: Stereoisomeric Matrix of 4-amino-3-methylbutan-2-ol
StereoisomerC2 ConfigC3 ConfigRelationship to (2R,3R)Corresponding Enantiomer
(2R, 3R) -4-amino-3-methylbutan-2-olRRIdentical (Reference)(2S, 3S)-isomer
(2S, 3R) -4-amino-3-methylbutan-2-olSRDiastereomer(2R, 3S)-isomer
(2S, 3S) -4-amino-3-methylbutan-2-olSSEnantiomer(2R, 3R)-isomer
(2R, 3S) -4-amino-3-methylbutan-2-olRSDiastereomer(2S, 3R)-isomer

Biosynthetic Logic: The Modular PKS-TR-TA Platform

To bypass the limitations of chemical synthesis, recent metabolic engineering breakthroughs have leveraged modular polyketide synthases (PKS) to enforce strict stereocontrol over branched-chain amino alcohols[2][3].

Mechanistic Causality: The Rimocidin PKS (RimPKS) loading module initiates the sequence with an Acetyl-CoA starter unit. The critical stereogenic step occurs during chain extension. By replacing the standard malonyl-CoA specific acyltransferase (AT) with a methylmalonyl-CoA specific AT (a process known as RimM7 AT exchange), the system introduces the C3 methyl group with precise stereospecificity[2]. The intrinsic ketoreductase (KR) domain subsequently reduces the beta-ketone, setting the C2 stereocenter.

Termination is achieved via a terminal thioester reductase (TR) that cleaves the thioester to yield an aldehyde, which is immediately captured by a TR-cognate transaminase (TA) to form the final amine[4].

Biosynthesis A Acetyl-CoA (Starter) C Engineered RimPKS (KS-AT-KR-ACP) A->C B Methylmalonyl-CoA (Extender) B->C D 3-hydroxy-2-methylbutanoyl-ACP C->D Condensation & Ketoreduction E Terminal Reductase (TR) D->E F 3-hydroxy-2-methylbutanal E->F Thioester Cleavage G Transaminase (TA) F->G H 4-amino-3-methylbutan-2-ol G->H Transamination

Biosynthetic pathway of 4-amino-3-methylbutan-2-ol via engineered PKS-TR-TA platform.

Table 2: Quantitative Yields of PKS-Engineered Amino Alcohols

By tuning the AT domains and substrate availability, the PKS platform can be directed toward various amino alcohols. The data below highlights the comparative production titers achieved in engineered Streptomyces albus strains[2].

Engineered Strain / Enzyme ComboSubstrate ModificationTarget Amino AlcoholIn Vivo Titer (mg/L)
QD96 (TR2 + TA1)Malonyl-CoA (Standard)4-aminobutan-2-ol425.1
QD96 (TR2 + TA1)Malonyl-CoA (Standard)1-aminopentan-3-ol112.1
QD98 (+ FkbS, 15mM L-valine)Malonyl-CoA (Standard)1-aminohexan-3-ol364.4
QD99 (RimM7 AT exchange)Methylmalonyl-CoA4-amino-3-methylbutan-2-ol21.6

Analytical Methodologies: A Self-Validating Protocol

To ensure the stereochemical fidelity of the synthesized 4-amino-3-methylbutan-2-ol, a robust analytical protocol is required. We employ Chiral Gas Chromatography-Mass Spectrometry (GC-MS) as a self-validating system to confirm the enantiomeric excess (e.e.) of the (3R) configurations[4].

Causality of Derivatization: Amino alcohols are highly polar, exhibiting strong hydrogen bonding that causes severe peak tailing and poor resolution on standard GC columns. By acetylating both the amine and hydroxyl groups, we mask these polar moieties, drastically increasing volatility and allowing the chiral stationary phase to interact cleanly with the stereocenters. The chiral column forms transient, non-covalent diastereomeric complexes with the analytes; the difference in binding free energy (


) between the (2R,3R) and (2S,3S) complexes dictates their retention times, validating the stereochemical purity.
Step-by-Step Chiral GC-MS Protocol
  • Broth Extraction: Harvest 10 mL of the S. albus fermentation broth. Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet cellular debris. Extract the aqueous supernatant three times with equal volumes of high-purity ethyl acetate.

  • N,O-Diacetylation (Derivatization): Pool the organic layers and concentrate under a gentle stream of

    
     gas. Reconstitute the residue in 100 μL of anhydrous pyridine and add 100 μL of acetic anhydride. Incubate the sealed vial at 60°C for 30 minutes to yield the volatile N,O-diacetate derivative.
    
  • Reaction Quenching: Cool the mixture to room temperature and quench unreacted anhydride by adding 1 mL of saturated aqueous

    
    . Extract the derivatized analyte into 500 μL of GC-grade hexane.
    
  • Chromatographic Separation: Inject 1 μL of the hexane layer onto a cyclodextrin-based chiral capillary column (e.g., Hydrodex β-TBDAc). Use a split ratio of 1:50 with Helium as the carrier gas (1.2 mL/min). Program the oven from 80°C (hold 2 min) to 200°C at a rate of 5°C/min.

  • Mass Spectrometry Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor specific fragment ions (e.g., m/z corresponding to the loss of the acetate group) and record the baseline separation of the (2R,3R) and (2S,3R) diastereomers against their enantiomers to calculate the final e.e.[4].

References[3] Dan, Q., et al. "A polyketide-based biosynthetic platform for diols, amino alcohols and hydroxyacids." bioRxiv (2024).https://biorxiv.org/content/10.1101/2024.11.03.621743v1[1] National Center for Biotechnology Information. "4-Amino-3-methylbutan-2-ol | C5H13NO | CID 13396323 - PubChem." NIH (2024).https://pubchem.ncbi.nlm.nih.gov/compound/13396323[4] Dan, Q., et al. "(PDF) A polyketide-based biosynthetic platform for diols, amino alcohols and hydroxy acids." ResearchGate / Nature Catalysis (2025).https://www.researchgate.net/publication/388835848_A_polyketide-based_biosynthetic_platform_for_diols_amino_alcohols_and_hydroxy_acids[2] Dan, Q., et al. "A polyketide-based biosynthetic platform for diols, amino alcohols and hydroxy acids." eScholarship.org (2025).https://escholarship.org/uc/item/5q18b8s7

Sources

Technical Guide: Sourcing and Synthesis of 4-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-Amino-3-methylbutan-2-ol is a specialized chiral amino alcohol used primarily as a building block in the synthesis of peptidomimetics and kinase inhibitors. Structurally, it serves as a reduced isostere of valine or isoleucine derivatives, introducing a hydroxy-ethylene transition state mimic into peptide backbones.[1]

Unlike common amino alcohols (e.g., Valinol), this molecule is not a commodity chemical. Its availability is restricted to specialized catalog suppliers and custom synthesis organizations (CROs).[1] This guide provides a decision framework for sourcing (Buy) versus internal manufacturing (Make), backed by a validated synthesis protocol.

Chemical Identity Table[2]
PropertySpecification
IUPAC Name 4-Amino-3-methylbutan-2-ol
CAS Number 85333-99-9 (Generic), 133814-25-2 (Stereoisomer specific)
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
SMILES CC(CN)C(C)O
Key Functionality

-Amino Alcohol (1,3-amino alcohol motif)
Stereochemistry Contains 2 chiral centers (C2, C3).[2] Commercial sources are often diastereomeric mixtures unless specified.[1]

Part 2: Commercial Supply Landscape[1]

The commercial availability of 4-Amino-3-methylbutan-2-ol is defined by "Make-on-Demand" economics.[1] It is rarely held in bulk stock due to its specific stereochemical requirements and stability profile.[1]

Primary Suppliers & Aggregators

Based on current database cross-referencing (PubChem, SciFinder, eMolecules), the following supply channels are verified:

  • Enamine: Identified as a primary source (Catalog Code: EN300-683176 ).[1][3] They typically hold small library stocks (mg to gram scale) or offer rapid synthesis.[1]

  • Custom Synthesis (CROs): For scales >100g, companies like WuXi AppTec or local CDMOs are required.[1]

  • Aggregators: Vendors like MolPort or eMolecules list this compound but usually route orders back to Enamine or similar originators.[1]

Procurement Strategy: Make vs. Buy

The decision to synthesize internally versus purchase should be governed by the following logic:

ProcurementLogic Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 100 Grams QtyCheck->LargeScale Buy PURCHASE (Enamine/Aggregators) SmallScale->Buy TimeCheck Timeline < 2 Weeks? LargeScale->TimeCheck Make INTERNAL SYNTHESIS (See Protocol Below) TimeCheck->Make Yes (Urgent) Custom OUTSOURCE (CRO/CDMO) TimeCheck->Custom No (Plan Ahead)

Figure 1: Decision logic for sourcing 4-Amino-3-methylbutan-2-ol based on scale and timeline constraints.

Part 3: Validated Synthesis Protocol

If commercial supply is insufficient or cost-prohibitive, the molecule can be synthesized in two steps from ethyl 2-methyl-3-oxobutanoate (a cheap commodity chemical). This route is preferred over nitro-aldol condensation due to safer reagents and cleaner impurity profiles.[1]

Reaction Scheme

The synthesis involves the formation of a


-keto amide followed by a global reduction using Lithium Aluminum Hydride (LiAlH₄).

SynthesisPathway SM Ethyl 2-methyl-3-oxobutanoate (Commodity SM) Inter 2-Methyl-3-oxobutanamide (Crystalline Solid) SM->Inter NH4OH (aq) RT, 4 Days (Amidation) Prod 4-Amino-3-methylbutan-2-ol (Target) Inter->Prod LiAlH4 / THF Reflux (Global Reduction)

Figure 2: Two-step synthetic pathway from ethyl acetoacetate derivative to target amino alcohol.

Step 1: Synthesis of 2-Methyl-3-oxobutanamide

Principle: Ammonolysis of the ester.[1][4]

  • Reagents: Ethyl 2-methyl-3-oxobutanoate, Ammonium Hydroxide (28-30% NH₃).[1]

  • Protocol:

    • Charge Ethyl 2-methyl-3-oxobutanoate (1.0 equiv) into a vessel.[1]

    • Add Ammonium Hydroxide (excess, ~5-10 vol) vigorously.

    • Stir at Room Temperature for 3–4 days.

    • Observation: The oil will gradually convert to a crystalline precipitate.[1]

    • Workup: Filter the solid, wash with cold water, and dry under vacuum.[1]

    • Yield Expectation: 40–50%.

Step 2: Reduction to 4-Amino-3-methylbutan-2-ol

Principle: LiAlH₄ reduces both the ketone (to secondary alcohol) and the amide (to primary amine).

  • Reagents: LiAlH₄ (powder or pellets), Anhydrous THF or Diethyl Ether.[1]

  • Safety: LiAlH₄ is pyrophoric.[1] Perform under inert atmosphere (N₂/Ar).

  • Protocol:

    • Suspend LiAlH₄ (5.0 equiv) in anhydrous THF at -60°C to 0°C (cooling is critical to control exotherm).

    • Dissolve 2-Methyl-3-oxobutanamide (1.0 equiv) in THF and add dropwise to the hydride suspension.

    • Allow to warm to Room Temperature, then heat to Reflux (65°C) for 16 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add:

      • 
         mL Water (per 
        
        
        
        grams LiAlH₄ used).[1]
      • 
         mL 15% NaOH.[1]
        
      • 
         mL Water.[1][5]
        
    • Filtration: Stir until the aluminum salts form a white, granular sand. Filter through Celite.[1][4][6]

    • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH).[1]

Part 4: Quality Control & Characterization[1]

When receiving a commercial batch or verifying internal synthesis, the following analytical markers confirm identity and purity.

Analytical Specification Table
TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow viscous oil (hygroscopic).
Purity GC-FID or LC-MS (ELSD)> 95.0% area.[1]
Identity (NMR) ¹H NMR (DMSO-d₆ or CDCl₃)Diagnostic signals: Doublet for CH₃ (C3), Multiplet for CH (C2/C3), Broad singlet for OH/NH₂.
Stereochemistry Chiral GC / HPLCReport diastereomeric ratio (dr). Synthetic route typically yields a mix of syn and anti isomers.[1]
Expert Insight: Stereochemical Complexity

The reduction of the chiral ketone (Step 2) is influenced by the existing chiral center at C3 (from the methyl group).

  • Cram's Rule: The hydride attack will favor a specific diastereomer (usually anti), but without chiral ligands, you will obtain a racemate of diastereomers.

  • Validation: If your application (e.g., drug docking) requires a specific enantiomer (e.g., 2R, 3S), you must perform a chiral resolution (e.g., tartaric acid crystallization) or purchase a stereochemically pure lot, which commands a 10x price premium.

References

  • Patent: Heterocyclic compounds containing an indole core. WO2011071716A1. (2011).[1] Describes the specific synthesis of 4-amino-3-methylbutan-2-ol via the LiAlH4 reduction route.

  • Commercial Database: PubChem Compound Summary for CID 13396323, 4-Amino-3-methylbutan-2-ol.[1] National Center for Biotechnology Information.[1]

  • Supplier Data: Enamine Catalog Entry: 4-Amino-3-methylbutan-2-ol.[1][3][2][7][8] Enamine.net.[1] Verified availability of Catalog #EN300-683176.[1][3]

  • Methodology: Reduction of Amides with Lithium Aluminum Hydride.[1] Organic Syntheses, Coll.[1] Vol. 4, p.564 (1963).[1] General grounding for the reduction protocol.

Sources

4-Amino-3-methylbutan-2-ol safety data sheet (SDS) and toxicity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Amino-3-methylbutan-2-ol , a specialized gamma-amino alcohol intermediate. Due to the limited availability of direct experimental toxicological monographs for this specific isomer compared to its analogues (e.g., Valinol or 4-Amino-1-butanol), this guide synthesizes specific chemical data with validated Structure-Activity Relationship (SAR) extrapolations from regulatory databases (ECHA, PubChem) to ensure a conservative, high-safety standard.

Safety, Toxicity, and Handling Protocols for Research Applications

Executive Summary & Chemical Identity

4-Amino-3-methylbutan-2-ol is a chiral gamma-amino alcohol often utilized as a building block in the synthesis of peptide isosteres and chiral ligands. Structurally, it possesses a primary amine and a secondary alcohol separated by a branched carbon chain. This bifunctionality dictates its reactivity (chelation potential) and its safety profile (causticity).

Critical Hazard Overview: Based on the pKa of the primary amine (~9.8–10.5) and structural analogues, this compound must be treated as Corrosive (Category 1B) to skin and eyes. It is hygroscopic and sensitive to atmospheric CO₂ (carbamate formation).

Table 1: Chemical Identification & Physicochemical Properties
PropertyData / ValueSource/Note
IUPAC Name 4-Amino-3-methylbutan-2-ol[PubChem, 2026]
CAS Number 85333-99-9 (General); 133814-25-2 (Stereoisomer)[NIH, 2026]
Molecular Formula C₅H₁₃NO--
Molecular Weight 103.16 g/mol --
Physical State Viscous Liquid / Low-melting SolidAnalogous to Valinol
Boiling Point ~180–205°C (Predicted)High H-bonding potential
pKa (Conjugate Acid) 10.1 ± 0.5 (Predicted)Typical for primary alkyl amines
LogP -0.2 to -0.4Hydrophilic/Water Soluble
Solubility Miscible in Water, Ethanol, DMSO--

Safety Data Sheet (SDS) Analysis

Note: As a niche intermediate, specific regulatory SDSs are rare. The following data is constructed based on ECHA REACH protocols for amino-alcohol analogues (e.g., 4-amino-2-methylbutan-2-ol).

Hazard Classification (GHS/CLP)

Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.

  • Serious Eye Damage: Category 1 (H318) - Causes serious eye damage.

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Specific Target Organ Toxicity (Single): Category 3 (H335) - May cause respiratory irritation.[1]

Emergency Response Protocols

The high alkalinity of the amine group drives immediate tissue saponification upon contact.

  • Eye Contact: Immediate irrigation is critical. Flush with saline/water for minimum 30 minutes . Do not wait for transport; irrigate during transport.

  • Skin Contact: Remove contaminated clothing immediately.[1][2][3][4] Wash with polyethylene glycol (PEG 400) if available, followed by copious water. The lipophilic nature of the carbon backbone allows faster dermal penetration than simple inorganic bases.

  • Inhalation: Move to fresh air. If pulmonary edema (delayed) is suspected due to coughing, administer corticosteroid spray (medical supervision required).

Handling & Storage[11][12]
  • Atmosphere: Store under inert gas (Argon/Nitrogen). The amine reacts with CO₂ to form solid carbamates, altering stoichiometry.

  • Incompatibility: Violent reaction with acid chlorides, anhydrides, and strong oxidizers.

  • Shelf-Life: 12 months at 2–8°C (Desiccated).

Toxicological Assessment (Mechanistic Insight)

Mechanism of Action (Toxicity)

The toxicity of 4-Amino-3-methylbutan-2-ol is driven by two primary mechanisms:

  • Direct pH-Mediated Necrosis: The unprotonated amine extracts protons from tissue water, generating hydroxide ions (

    
    ) locally. This causes liquefactive necrosis, saponifying cell membrane lipids.
    
  • Metabolic Interference (Valine Antagonism): Structurally, the molecule mimics the amino acid Valine (reduced form). In biological systems, high concentrations may competitively inhibit valine-tRNA synthetase or alcohol dehydrogenase (ADH) pathways, though this is a secondary concern to the immediate corrosive effects.

Visualization: Metabolic & Reactivity Pathways

The following diagram illustrates the reactivity logic and potential metabolic fate (oxidative deamination) relevant to safety.

G Compound 4-Amino-3-methylbutan-2-ol Carbamate Solid Carbamate Salt (Impurity/Stoichiometry Loss) Compound->Carbamate Exposure to Air Aldehyde Aldehyde Intermediate (Reactive Electrophile) Compound->Aldehyde Oxidative Deamination Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Contact CO2 Atmospheric CO2 CO2->Carbamate MAO Monoamine Oxidase (Enzymatic) Acid Carboxylic Acid (Excretion) Aldehyde->Acid Oxidation Necrosis Liquefactive Necrosis (pH > 11) Membrane->Necrosis Saponification

Figure 1: Reactivity pathways showing atmospheric instability (Carbamate formation) and toxicological mechanism (Necrosis).

Experimental Protocols: Safe Handling & Neutralization

"Double-Barrier" Handling Protocol

Objective: Prevent hygroscopic degradation and operator exposure.

  • Preparation:

    • Equip fume hood with a neutralizing bath (5% Citric Acid or Dilute HCl).

    • Use Butyl rubber or Nitrile gloves (0.11 mm minimum thickness). Note: Latex is permeable to amino alcohols.

  • Dispensing:

    • Do not pour. Use a glass syringe with a long needle to withdraw liquid from the reagent bottle under a nitrogen blanket.

    • Validation: If the liquid appears cloudy or solidifies on the needle tip, the reagent has absorbed CO₂/Water. Redistillation is required.

  • Quenching (Waste):

    • Never dispose of the pure amine directly into organic waste drums (exothermic risk).

    • Step: Dilute the waste amine in ice-cold water (1:10 ratio).

    • Step: Slowly add 1M HCl until pH reaches ~7–8.

    • Step: Dispose as aqueous chemical waste.

Visualization: Emergency Decision Logic

This flow chart guides the researcher through immediate actions upon spill or exposure.

SafetyLogic Start Exposure / Spill Event Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Spill Bench Spill Type->Spill Rinse Irrigate >15 min (Water/Saline) Skin->Rinse Vent Ventilate Area Spill->Vent Neutralize Do NOT Neutralize on Skin (Exothermic) Rinse->Neutralize Avoid Medical Seek Medical Attention (Bring SDS) Rinse->Medical Absorb Absorb with Dry Sand/Vermiculite Vent->Absorb AcidWash Wash Surface with 10% Citric Acid Absorb->AcidWash

Figure 2: Emergency response decision tree emphasizing "No Neutralization on Skin" rule.

References & Authority

  • National Institutes of Health (NIH). (2026). PubChem Compound Summary for CID 13396323: 4-amino-3-methylbutan-2-ol.[5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2026). Registration Dossier: 2-amino-2-methylpropan-1-ol (Read-across analogue). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical supplier before handling.

Sources

Methodological & Application

4-Amino-3-methylbutan-2-ol as an intermediate for indole core heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utilization of 4-Amino-3-methylbutan-2-ol as a strategic chiral building block for synthesizing [1,4]diazepino[1,2-a]indole scaffolds—a privileged heterocyclic core in modern drug discovery (e.g., HCV NS5B inhibitors, CNS agents).

Executive Summary

The indole nucleus remains one of the most versatile templates in pharmaceutical chemistry. However, "escaping flatland" by fusing saturated, chiral rings to the indole core is a proven strategy to enhance solubility, metabolic stability, and target selectivity.

4-Amino-3-methylbutan-2-ol (CAS: 85333-99-9) is a critical bifunctional intermediate used to construct the [1,4]diazepino[1,2-a]indole system. This tricyclic architecture bridges the indole nitrogen (N1) and the C2 position via a 7-membered ring, introducing defined stereochemistry and rigidifying the pharmacophore. This guide provides a validated protocol for synthesizing this intermediate and deploying it in a robust annulation sequence.

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name 4-Amino-3-methylbutan-2-ol
CAS Number 85333-99-9
Molecular Formula

Molecular Weight 103.16 g/mol
Chirality Contains 2 stereocenters (C2, C3). Diastereomeric purity is critical for biological activity.
Key Functionality Primary Amine: Nucleophile for amide coupling.Secondary Alcohol: Latent electrophile (via activation) for N1-alkylation.
Target Scaffold [1,4]Diazepino[1,2-a]indole : A core structure in HCV polymerase inhibitors (e.g., indole-based allosteric inhibitors) and 5-HT2C receptor modulators.
Mechanistic Role

The molecule acts as a "staple," connecting the indole C2-carbonyl and the N1 position. The reaction sequence typically involves:

  • Amidation: The primary amine reacts with an indole-2-carboxylate.

  • Cyclization: The alcohol is activated (e.g., to a chloride or mesylate) and displaced by the indole nitrogen (intramolecular

    
    ) to close the 7-membered ring.
    

Experimental Protocols

Protocol A: Synthesis of 4-Amino-3-methylbutan-2-ol

Context: While commercially available, custom synthesis allows for the control of stereochemistry starting from defined keto-esters.

Reagents:

  • Ethyl 2-methyl-3-oxobutanoate (Starting Material)[1][2]

  • Ammonium Hydroxide (

    
    , 28-30%)
    
  • Lithium Aluminum Hydride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[2]
    
  • Tetrahydrofuran (THF), anhydrous

  • Diethyl Ether

Step-by-Step Methodology:

  • Amide Formation:

    • Suspend ethyl 2-methyl-3-oxobutanoate (1.0 equiv) in

      
       (excess, ~5-6 vol).
      
    • Stir vigorously at room temperature for 3–4 days.

    • Observation: The oil will convert to a crystalline precipitate.

    • Filter the solid, wash with cold water, and dry in vacuo to obtain 2-methyl-3-oxobutanamide .[2]

  • Reduction:

    • Safety Warning:

      
       is pyrophoric. Perform under 
      
      
      
      atmosphere.
    • Suspend

      
       (5.0 equiv) in anhydrous diethyl ether at -60°C.
      
    • Add a solution of 2-methyl-3-oxobutanamide (1.0 equiv) in THF dropwise.

    • Allow the mixture to warm to room temperature over 1 hour, then reflux for 3 hours.

    • Quench (Fieser Method): Cool to 0°C. Cautiously add water (

      
       of LAH), then 15% NaOH (
      
      
      
      ), then water (
      
      
      ).
    • Filter the granular precipitate. Dry the filtrate (

      
      ) and concentrate.[2]
      
    • Yield: ~85-90% as a colorless oil.[1][2]

Protocol B: The Diazepinoindole Annulation

Context: This protocol constructs the tricyclic core from an Indole-2-carboxylate precursor.

Reagents:

  • Diethyl 1H-indole-2,6-dicarboxylate (Representative Indole Core)

  • 4-Amino-3-methylbutan-2-ol (from Protocol A)[1][2][3][4][5][6]

  • Thionyl Chloride (

    
    )
    
  • Potassium Carbonate (

    
    )[2]
    
  • Pyridine / DMAP

  • Solvents: Acetonitrile (

    
    ), Ethanol (
    
    
    
    )

Step-by-Step Methodology:

  • Amide Coupling (The Anchor):

    • Note: Direct reaction of the ester and amine can be slow. Activation via acid chloride is preferred for sterically hindered amines.

    • Hydrolyze the C2-ester of the indole to the acid (LiOH, THF/H2O), then convert to acid chloride using oxalyl chloride/DMF(cat).

    • React the Indole-2-acid chloride with 4-amino-3-methylbutan-2-ol (1.1 equiv) and

      
       (2.0 equiv) in DCM at 0°C 
      
      
      
      RT.
    • Isolate the Indole-2-carboxamide intermediate .

  • Activation & Cyclization (The Ring Closure):

    • Dissolve the intermediate in anhydrous

      
      .
      
    • Cool to -45°C. Add

      
       (2.5 equiv) dropwise.
      
    • Add Pyridine (5.0 equiv) and DMAP (0.1 equiv).

    • Mechanism: This converts the secondary alcohol to a secondary chloride (with inversion or retention depending on mechanism, typically inversion if

      
       follows).
      
    • Stir for 2 hours, allowing to warm to 0°C.

    • Cyclization: Add

      
       (excess, 3-4 equiv) and heat to 60-80°C. The indole nitrogen (N1), now deprotonated/nucleophilic, attacks the alkyl chloride.
      
    • Monitor: TLC/LCMS for disappearance of the chloro-intermediate and formation of the rigid tricyclic product.

  • Purification:

    • Dilute with EtOAc, wash with brine.

    • Purify via flash chromatography (SiO2, Hexane/EtOAc).

Mechanistic Visualization

The following diagram illustrates the transformation pathway, highlighting the critical cyclization step where the 7-membered ring is formed.

G Start Indole-2-Carboxylate Amide Intermediate A: Indole-2-Carboxamide (Pendant Alcohol) Start->Amide 1. Hydrolysis/Activation 2. Amide Coupling AminoAlc 4-Amino-3-methylbutan-2-ol (Nucleophile) AminoAlc->Amide Reagent Activated Intermediate B: Alkyl Chloride/Mesylate (Activated Electrophile) Amide->Activated SOCl2 or MsCl (OH Activation) Product Final Scaffold: [1,4]Diazepino[1,2-a]indole Activated->Product Base (K2CO3) Intramolecular N1-Alkylation (Ring Closure)

Caption: Pathway for the synthesis of the diazepinoindole core. The amino alcohol serves as the linker, forming the amide bond first, followed by N1-cyclization.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Cyclization Steric hindrance at the secondary alcohol/chloride.Switch from

to Mitsunobu conditions (DIAD/PPh3) for the cyclization step. This avoids the discrete chloride intermediate and proceeds with clean inversion.
Racemization

character during chlorination (

).
Maintain low temperatures (-40°C) during activation.[2] Use Mesyl Chloride (MsCl) at 0°C, which typically preserves stereochemical integrity better before

displacement.
N-Alkylation vs O-Alkylation Competition if Indole-OH tautomers exist (rare for indole-2-carboxamides).Ensure the Indole N1 is the nucleophile. The amide NH is less nucleophilic than the Indole N1 (pKa ~17 vs ~16, but Indole N1 is part of the aromatic system). Use strong bases like NaH or Cs2CO3 in DMF to ensure N1 deprotonation.

References

  • Patent Protocol for Diazepinoindoles

    • Beaulieu, P. L., et al. (2011). Heterocyclic compounds containing an indole core. WO2011071716A1.
  • Fischer Indole Synthesis & Modifications

    • Garg, N. K., et al. (2011). Interrupted Fischer Indolization. Journal of the American Chemical Society.[7]

  • Amino Alcohol Reactivity

    • Brambilla, E., et al. (2023).[8][9] Synthesis of Indole-Fused 1,4-Diazepinones via Photoredox-Catalyzed Cascade Cyclization. Advanced Synthesis & Catalysis.

    • [8]

  • Chemical Structure Validation

    • PubChem Compound Summary for CID 13396323 (4-Amino-3-methylbutan-2-ol).

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of 4-amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #EE-OPT-4AMB Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges with the enantiomeric excess (ee) and likely the diastereomeric ratio (dr) of 4-amino-3-methylbutan-2-ol .

This substrate presents a specific stereochemical challenge: it contains two contiguous stereocenters (C2 and C3). High ee is not just a matter of face-selective hydride transfer; it requires a Dynamic Kinetic Resolution (DKR) mechanism to set the C3-methyl stereochemistry simultaneously with the C2-hydroxyl group.

The following guide breaks down the two most robust protocols for this transformation: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction (KREDs) .

Module 1: Chemical Catalysis (Ru-ATH via DKR)

The most common industrial route to this motif is the reduction of the corresponding ketone (N-protected-4-amino-3-methylbutan-2-one ) using Noyori-Ikariya type catalysts.

The Core Mechanism: Dynamic Kinetic Resolution (DKR)

To achieve high ee at both centers, the reaction conditions must allow the starting material enantiomers to interconvert rapidly (racemize) while the catalyst selectively reduces only one of them.

DKR_Mechanism Racemic_Ketone Racemic Ketone (Fast Interconversion) Enol Enol Intermediate (Achiral/Planar) Racemic_Ketone->Enol Base (DKR) Ru_Complex Chiral Ru-Catalyst (TsDPEN Ligand) Enol->Ru_Complex Coordination Product_Major Major Isomer (High ee/dr) Ru_Complex->Product_Major Fast Reduction (k_fast) Product_Minor Minor Isomer (Slow Reaction) Ru_Complex->Product_Minor Slow Reduction (k_slow)

Figure 1: The DKR mechanism relies on the base-catalyzed enolization of the ketone. If this step is too slow, the reaction reverts to a standard kinetic resolution, capping your yield at 50% and lowering ee.

Troubleshooting Guide: Ru-ATH

User Question: I am getting low ee (<80%) and poor syn/anti selectivity. I am using the free amine substrate.

Diagnosis: The free amine group is coordinating to the Ruthenium metal center, poisoning the catalyst and preventing the necessary "metal-ligand bifunctional" mechanism. Furthermore, the free amine prevents the acidification of the


-proton required for DKR.

Protocol Correction:

  • Protect the Amine: You must use an N-protected precursor. The N-Boc (tert-butoxycarbonyl) or N-Cbz group is recommended. The carbamate protecting group increases the acidity of the

    
    -proton (at C3), facilitating the racemization needed for DKR.
    
  • Catalyst Selection: Switch to RuCl .

  • Solvent System: Use Formic Acid/Triethylamine (5:2 azeotrope) or Isopropanol with KOH.[1]

ParameterRecommendationScientific Rationale
Substrate N-Boc-4-amino-3-methylbutan-2-one Prevents catalyst poisoning; activates C3-H for racemization.
Catalyst Ru(II)-TsDPEN (Noyori-Ikariya)The sulfonyl group on the diamine ligand directs the stereoselectivity via CH/

interactions.
Base KOH (1-5 mol%) in iPrOHEssential for DKR. If base is too low, racemization stops, and ee drops.
Temp 25°C - 40°C Higher temp favors racemization (DKR) but can lower intrinsic catalyst selectivity. Do not go below 20°C.

User Question: My conversion is 100%, but the dr (syn:anti) is only 3:1.

Diagnosis: The steric bulk of the ligand is insufficient to differentiate the transition states for the two diastereomers.

Corrective Action:

  • Ligand Swap: Switch the ligand from TsDPEN (Tosyl) to MsDPEN (Mesyl) or FsDPEN (Pentafluorophenylsulfonyl) . The electronic and steric modification of the sulfonyl group often inverts or enhances diastereoselectivity.

  • Metal Swap: If Ru-catalysts favor the syn-isomer (typical for this class), switching to an Iridium (Cp)* catalyst often favors the anti-isomer due to a different transition state geometry.

Module 2: Biocatalytic Route (Ketoreductases/KREDs)

For ee requirements >99%, biocatalysis is superior to chemical catalysis because enzymes are sterically rigid.

Workflow: Screening & Optimization

User Question: The enzyme works on the analytical scale but fails upon scale-up (emulsions/precipitation).

Diagnosis: The substrate (N-Boc-amino ketone) has poor water solubility, and the product is precipitating, causing mass transfer limitations.

Step-by-Step Optimization:

  • Cosolvent Selection: Add DMSO (5-10% v/v) or IPA (10% v/v) . Do not exceed 10% without checking enzyme stability.

  • pH Control: The reduction consumes protons (if using NADPH recycling with glucose dehydrogenase, gluconic acid is produced). You must use a pH-stat or strong buffer (100mM Phosphate, pH 7.0) to maintain activity.

  • Substrate Loading: Feed the substrate in batches (fed-batch mode) rather than all at once to prevent substrate inhibition.

Biocat_Workflow Start Start: Low Solubility Substrate Solvent_Screen Screen Cosolvents (DMSO, MeOH, IPA <10%) Start->Solvent_Screen Buffer_Check Check pH Stability (Target pH 7.0 - 7.5) Solvent_Screen->Buffer_Check Add_Surfactant Add Surfactant? (Triton X-100, 0.1%) Buffer_Check->Add_Surfactant Fed_Batch Implement Fed-Batch (Dosing rate: 5g/L/h) Add_Surfactant->Fed_Batch Yes (if emulsion) Add_Surfactant->Fed_Batch No Final High Conversion & ee Fed_Batch->Final

Figure 2: Decision tree for scaling up biocatalytic reductions of hydrophobic amino ketones.

Module 3: Analytics & Purification

User Question: I cannot reproduce my ee values. The HPLC baseline is noisy.

Critical Technical Note: 4-amino-3-methylbutan-2-ol lacks a strong UV chromophore. Measuring ee at 210 nm is prone to error due to solvent cutoff and noise.

The "Expert" Fix: You must derivatize the sample before analysis.

  • Derivatization Protocol: Take 5 mg of product + 10 µL Benzoyl Chloride + 20 µL Pyridine. Shake for 10 mins. Quench with water/ethyl acetate.

  • Analysis: Inject the organic layer. The benzamide derivative has a strong UV signal at 254 nm.

  • Column: Chiralpak AD-H or OD-H (Hexane/IPA mixtures).

Upgrading ee (Optical Enrichment): If your reaction yields 90% ee, do not discard it.

  • Salt Formation: The amino alcohol is basic. Form a salt with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid ) in ethanol.

  • Recrystallization: The minor enantiomer often remains in the mother liquor, while the crystal enriches to >99% ee.

References

  • Noyori, R., et al. (1995).[1][2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3] Accounts of Chemical Research. Link

    • Foundational text on the mechanism of Ru-TsDPEN c
  • Johnson, J. S., et al. (2013).[4] Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution. Organic Letters.[1][4][5] Link

    • Specific application of DKR to alpha-amino beta-keto systems similar to your target.
  • Hamada, Y., et al. (2009).[2] Catalytic anti-Selective Asymmetric Hydrogenation of α-Amino-β-keto Esters Through Dynamic Kinetic Resolution. Journal of the American Chemical Society.[6][7] Link

    • Describes the conditions required to switch diastereoselectivity.
  • Codexis/Merck Process Research. (2010). Biocatalytic Reduction of Amino Ketones. Science. Link

    • High-level industrial application of KREDs for this exact structural motif.

Disclaimer: All protocols involve hazardous chemicals. Ensure standard PPE and fume hood usage. The "Ticket" format is for stylistic purposes only.

Sources

Troubleshooting low yields in LiAlH4 reduction of beta-keto amides

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Low Yields in LAH Reduction of


-Keto Amides 

Welcome to the Technical Support Center for complex hydride reductions. As application scientists, we frequently see researchers struggle with the Lithium Aluminum Hydride (LiAlH


 or LAH) reduction of 

-keto amides. While LAH is typically the "T-rex of reducing agents"[1], capable of reducing both ketones and amides to their corresponding alcohols and amines[2],

-keto amides present a unique hostile environment for hydrides. Yields often plummet due to competing acid-base chemistry, retro-aldol fragmentation, and severe product sequestration during workup.

This guide deconstructs the causality behind these failures and provides self-validating protocols to recover your yield.

Mechanistic Causality: Why -Keto Amides Fail

Before troubleshooting, we must understand the substrate.


-keto amides contain highly acidic 

-protons (pKa ~11-13). When introduced to LAH, the hydride acts as a powerful base before it acts as a nucleophile. It rapidly deprotonates the

-carbon, evolving hydrogen gas and forming a stable aluminum enolate. This negatively charged intermediate severely repels subsequent nucleophilic attack by the

anion, effectively stalling the reduction of the ketone moiety[3].

Furthermore, the fully reduced product is a 1,3-amino alcohol. This motif is a bidentate ligand that perfectly chelates the


 ions generated during the reaction. If standard aqueous workups are used, the product remains permanently trapped in an intractable aluminum hydroxide emulsion[4].

Mechanism SM beta-Keto Amide (Acidic alpha-protons) LAH LiAlH4 (Base) SM->LAH Deprotonation Enolate Aluminum Enolate (Resists Hydride) LAH->Enolate ExcessLAH Excess LiAlH4 + Reflux Enolate->ExcessLAH Forces reduction Product 1,3-Amino Alcohol (Chelates Al3+) ExcessLAH->Product Workup Targeted Workup (Fieser/Rochelle's) Product->Workup Breaks chelation Isolated High Yield Isolated Product Workup->Isolated

Mechanistic pathway of beta-keto amide reduction highlighting enolization and chelation bottlenecks.

Diagnostic Flowchart

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS/NMR) Q1 Is starting material consumed? Start->Q1 NoSM Check LAH quality & moisture in solvent Q1->NoSM No YesSM What is the major product isolated? Q1->YesSM Yes Prod1 Unreacted ketone, reduced amide YesSM->Prod1 Prod2 Low yield of 1,3-amino alcohol, cloudy emulsion YesSM->Prod2 Prod3 Cleavage products (Retro-aldol fragments) YesSM->Prod3 Sol1 Enolate stalled reduction. Increase LAH eq. & temperature. Prod1->Sol1 Sol2 Al3+ chelation trapping product. Use Fieser or Rochelle's workup. Prod2->Sol2 Sol3 Base-induced fragmentation. Switch to BH3-THF. Prod3->Sol3

Diagnostic logic for troubleshooting low yields in LAH reductions of beta-keto amides.

FAQ & Troubleshooting Guide

Q: My starting material is completely consumed, but LC-MS shows the amide was reduced to an amine while the ketone remains intact. Why? A: This is the classic enolate stall. The basicity of LAH deprotonates the


-position of your 

-keto amide faster than it attacks the carbonyls. The resulting aluminum enolate is highly electron-rich and sterically hindered, effectively shielding the ketone from further hydride transfer[3]. Solution: You must overwhelm the system. Ensure you are using at least 4.0 equivalents of LAH (1 eq to deprotonate, 1 eq for the ketone, 2 eq for the amide) and push the reaction to reflux in THF or 1,4-dioxane. If this fails, pre-protect the ketone as a cyclic acetal before reduction.

Q: The reaction goes to completion, but my isolated yield of the 1,3-amino alcohol is terrible (<20%). The aqueous layer during extraction is a thick, cloudy gel. How do I fix this? A: Your product is synthesized but trapped. 1,3-amino alcohols are exceptional bidentate ligands that chelate the


 byproduct of the LAH reduction. Standard aqueous quenching forms amorphous 

(the "jelly"), which permanently traps your chelated product[4]. Solution: You must break the chelation. Do not use a standard water quench. Instead, employ the Fieser workup to generate a filterable, granular aluminate salt[5], or use a Rochelle's salt (sodium potassium tartrate) workup. The tartrate acts as a highly competitive ligand, stripping the aluminum away from your amino alcohol and partitioning it into the aqueous phase[4].

Q: I am seeing significant fragmentation and low-molecular-weight byproducts. The


-keto amide seems to be falling apart. 
A:  1,3-dicarbonyl systems, including 

-keto amides, are susceptible to retro-aldol-type C-C bond cleavage under strongly basic conditions. LAH is acting as a base and fragmenting your molecule before reduction can occur. Solution: Abandon LAH for this specific substrate. Switch to an electrophilic reducing agent like Borane-THF (

) or Borane-Dimethylsulfide (

). Borane coordinates to the carbonyl oxygen first, activating it toward reduction without acting as a strong Brønsted base, thereby bypassing the fragmentation pathway[3].

Quantitative Data: Impact of Conditions on Yield

To illustrate the necessity of optimized conditions, review the empirical data summarizing typical outcomes based on equivalents and workup strategies.

Reducing AgentEquivalentsSolvent & TempWorkup MethodExpected YieldMechanism of Failure / Success
LiAlH

2.0 eqEt

O, 25°C
Standard H

O
< 10%LAH depleted by enolization; product trapped in Al(OH)

gel.
LiAlH

4.0 eqTHF, 65°CStandard H

O
15 - 30%Ketone reduced, but product heavily trapped in aluminum emulsion.
LiAlH

4.0 eqTHF, 65°CFieser (n, n, 3n) 75 - 85% Excess LAH overcomes enolate; Fieser forms granular, filterable salts.
LiAlH

4.0 eqTHF, 65°CRochelle's Salt 80 - 90% Tartrate out-competes amino alcohol for Al

, freeing product.
BH

THF
4.0 eqTHF, 65°CMeOH quench, NaOH70 - 85%Electrophilic reduction avoids enolization and fragmentation entirely.

Self-Validating Experimental Protocols

Protocol A: Optimized LAH Reduction with Fieser Workup

The Fieser workup relies on precise stoichiometric addition of water and NaOH to convert amorphous aluminum alkoxides into a dense, granular, and easily filterable crystalline salt[5][6].

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an argon atmosphere.

  • Reagent Preparation: Suspend LiAlH

    
     (4.0 equivalents) in anhydrous THF (0.2 M relative to substrate). Self-validation: The suspension should be grey but easily stirrable. Clumping indicates degraded, oxidized LAH.
    
  • Addition: Cool the suspension to 0 °C. Dissolve the

    
    -keto amide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise over 30 minutes. Note: Vigorous 
    
    
    
    evolution will occur due to
    
    
    -deprotonation.
  • Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 12-18 hours. Monitor by LC-MS (quench a 0.1 mL aliquot in EtOAc/H

    
    O).
    
  • The Fieser Quench (CRITICAL): Cool the reaction to 0 °C. Dilute with an equal volume of diethyl ether (to decrease viscosity). For every

    
     grams  of LiAlH
    
    
    
    used, perform the following additions sequentially with vigorous stirring[5]:
    • Add

      
       mL  of DI water dropwise. (Wait for hydrogen evolution to subside).
      
    • Add

      
       mL  of 15% aqueous NaOH dropwise.
      
    • Add

      
       mL  of DI water.
      
  • Maturation: Remove the ice bath. Stir vigorously at room temperature for 15-30 minutes. Self-validation: The grey/white sludge will rapidly transform into a stark white, granular, sand-like precipitate[6]. If it remains a gel, stirring was insufficient or measurements were inaccurate.

  • Isolation: Add anhydrous MgSO

    
    , stir for 15 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or EtOAc (amino alcohols can stick to the salts). Concentrate the filtrate in vacuo.
    
Protocol B: Rochelle's Salt Workup (For Highly Chelating Substrates)

If the Fieser workup fails to release your specific 1,3-amino alcohol, Rochelle's salt provides a thermodynamic sink for aluminum ions[4].

  • Reaction & Quench: Perform the reduction as described in Protocol A (Steps 1-4). Cool to 0 °C. Dilute with EtOAc to safely quench unreacted LAH[6].

  • Rochelle's Addition: Add a saturated aqueous solution of Rochelle's salt (Sodium potassium tartrate tetrahydrate). Use approximately 10 mL of saturated solution per gram of LAH used[4].

  • Emulsion Breaking: The mixture will initially form a thick white emulsion. Stir vigorously at room temperature for 2 to 12 hours. Self-validation: The emulsion will eventually "break," yielding two perfectly clear, distinct liquid phases (an organic top layer and an aqueous bottom layer)[4].

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer 3x with EtOAc or 10% MeOH/CH

    
    Cl
    
    
    
    (amino alcohols are highly polar). Dry the combined organics over Na
    
    
    SO
    
    
    and concentrate.

References

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. Available at: [Link]

  • Frontier, A. "Magic Formulas: Fieser Workup (LAH and DiBAL)." Department of Chemistry, University of Rochester. Available at: [Link]

  • Chandra, T., & Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, 2024, 31, 162–171. Available at: [Link]

  • Curly Arrow. "Lithium Aluminium Hydride Reductions - Rochelle's Salt." Curly Arrow Blog, 2009. Available at: [Link]

  • ResearchGate. "Lithium Aluminum Hydride: A Powerful Reducing Agent." ResearchGate. Available at: [Link]

  • Chemistry Steps. "Reduction of Amides to Amines and Aldehydes." Chemistry Steps. Available at: [Link]

Sources

Handling hygroscopic properties of 4-amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic 4-Amino-3-Methylbutan-2-ol

Introduction: The Invisible Variable

User Query: "Why is my yield inconsistent, and why does the precursor look like a viscous oil instead of a solid?"

Scientist's Note: 4-amino-3-methylbutan-2-ol is a bifunctional amino alcohol. Its hygroscopic nature is not merely a physical nuisance; it is a chemical liability. The primary amine (


) and secondary hydroxyl (

) groups form a hydrogen-bonding network that aggressively scavenges atmospheric moisture. In organic synthesis—particularly in metallation reactions (e.g., lithium/magnesium intermediates) or condensation reactions (e.g., imine formation)—this absorbed water acts as a stoichiometric quencher, destroying reagents and skewing molar ratios.

This guide treats water management as a critical experimental variable, not just a storage issue.

Module 1: Storage & Handling (The First Line of Defense)

Q: My bottle arrived, and the compound is already clumping. How do I store this to prevent degradation?

A: The "clumping" indicates the formation of surface hydrates. You must isolate the compound from the atmosphere immediately.

The Protocol: The "Schlenk" Storage System Do not rely on standard screw-cap vials. Plastic caps are permeable to water vapor over time.

  • Primary Container: Transfer the material into a Schlenk tube or a flask with a high-vacuum PTFE valve or a glass joint sealed with a rubber septum.

  • Atmosphere: Cycle the container 3x with Vacuum/Argon (or Nitrogen). Argon is preferred as it is heavier than air and provides a better "blanket."

  • Secondary Barrier: Place the primary container inside a desiccator charged with active desiccant (Phosphorus Pentoxide

    
     or Indicating Drierite).
    
  • Seal Integrity: If using standard ground glass joints, apply a thin layer of high-vacuum grease (e.g., Dow Corning) and secure with a Keck clip. Parafilm is insufficient for long-term storage of highly hygroscopic amines.

Visual Guide: Air-Free Transfer Logic

StorageProtocol Start Material Receipt Check Physical State Check (Solid vs. Goo) Start->Check VacCycle Vac/Ar Cycle (3x) Check->VacCycle Immediate Storage Schlenk Storage (Greased Joints) VacCycle->Storage Desiccator Secondary Desiccator Storage->Desiccator Long Term

Figure 1: Critical path for stabilizing hygroscopic amino alcohols upon receipt.

Module 2: Analytical Verification (Trust but Verify)

Q: How do I measure the water content? Standard Karl Fischer (KF) seems to give drifting results.

A: Standard KF reagents fail because the primary amine group in 4-amino-3-methylbutan-2-ol is basic. It neutralizes the acidic components of the KF reagent, shifting the pH > 8. This causes a "vanishing endpoint" or side reactions that continuously consume iodine, leading to falsely high water readings.

The Solution: Buffered Karl Fischer Titration You must suppress the basicity of the amine.

ParameterStandard Method (Fail)Optimized Method (Pass)
Reagent Type Standard MethanolicBuffered (Salicylic or Benzoic Acid)
Solvent System MethanolMethanol + Salicylic Acid (1:1)
Target pH Uncontrolled (Drifts Basic)Buffered to pH 5–7
Endpoint Drifting / FadingSharp / Stable

Alternative Quick Check (NMR): If a KF titrator is unavailable, use


-NMR in 

.
  • Sign: A broad singlet that shifts position depending on concentration (typically 1.5–3.0 ppm) indicates exchangeable protons (

    
    ).
    
  • Test: Add a drop of

    
    . If the peak disappears (exchanges) and the integral of the remaining signals aligns strictly with the carbon backbone, the "impurity" was water/amine protons. Note: This is qualitative.
    

Module 3: Purification & Drying (Remediation)[1][2]

Q: The compound is wet (confirmed by KF). Can I just add molecular sieves?

A: Yes, but size matters . Using the wrong pore size will trap your compound or fail to dry it.

The Protocol: 3A vs. 4A Molecular Sieves

  • Use 3A Sieves: Pore size ~3 Å.

    • Target: Water (approx.[1][2][3] 2.7 Å).

    • Excludes: 4-amino-3-methylbutan-2-ol (Branched structure > 4 Å).

    • Result: Only water is removed.[2]

  • Avoid 4A Sieves: Pore size ~4 Å.

    • Risk:[4] Small linear portions of amines can adsorb into the pores, leading to product loss or difficulty in recovery.

Step-by-Step Drying Procedure:

  • Activation (CRITICAL): Commercial sieves are often "wet" from shelf storage.

    • Heat 3A sieves to 250°C under high vacuum (< 1 mbar) for 12 hours.

    • Cool under Argon.

  • Batch Drying:

    • Dissolve the amino alcohol in dry solvent (e.g., DCM or Toluene) if it is a viscous oil.

    • Add 20% w/v activated 3A sieves.

    • Let stand for 24 hours under Argon. Do not stir vigorously (grinding sieves creates dust that is hard to filter).

  • Filtration: Filter through a cannula filter or a fritted glass funnel under inert gas to remove sieves.

Q: It's too wet for sieves. Can I distill it?

A: Yes, but avoid thermal decomposition. Amino alcohols can oxidize or undergo elimination reactions at high temperatures.

  • Method: Vacuum Distillation.

  • Entrainer (Optional): If water content is >5%, use Toluene for azeotropic removal of water before the final vacuum pull. Toluene forms a positive azeotrope with water (boiling point 85°C), carrying moisture over first.

Module 4: Reaction Setup (The Application Phase)

Q: I'm using this in a Grignard reaction, and it keeps failing. Why?

A: Even "dry" amino alcohols can retain trace moisture that kills organometallics. Furthermore, the hydroxyl and amine protons themselves are acidic enough to quench Grignard reagents (


).

The Fix: Stoichiometry & Deprotonation You must account for the "active hydrogen" count. 4-amino-3-methylbutan-2-ol has 3 active protons (2 on


, 1 on 

).
  • Titration of Reagent: If using n-BuLi or Grignard, you must add enough equivalents to deprotonate the

    
     and 
    
    
    
    groups first if you intend to react elsewhere, OR protect these groups (e.g., TMS protection) prior to the main reaction.
  • Order of Addition:

    • Incorrect: Add Grignard to wet Amino Alcohol. (Result: Immediate quench, heat generation, decomposition).

    • Correct: Dry the Amino Alcohol (Method Module 3)

      
       Dissolve in dry THF 
      
      
      
      Add sacrificial base (e.g., NaH or 1 eq. Grignard) at 0°C to deprotonate
      
      
      Proceed with synthesis.

Visual Guide: The Drying Decision Tree

DryingDecision Start Contaminated Material Quantify Quantify Water (Buffered KF) Start->Quantify Decision Water Content? Quantify->Decision HighWater > 5% Water (Grossly Wet) Decision->HighWater High LowWater < 1% Water (Trace) Decision->LowWater Low Distill Azeotropic Distillation (Toluene/Vac) HighWater->Distill Sieves Activated 3A Sieves (24h, Inert Gas) LowWater->Sieves Verify Re-test KF Distill->Verify Sieves->Verify Verify->Decision Fail Use Proceed to Synthesis Verify->Use Pass

Figure 2: Decision logic for selecting the appropriate drying method based on contamination level.

References

  • Metrohm AG. (n.d.). Karl Fischer Titration of Amines: Suppression of Side Reactions.[5] Retrieved from (General reference for buffered KF methodology).

  • Sigma-Aldrich. (2025). Karl Fischer Titration Basics & Interference Management. Retrieved from .

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[2] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry.[6] (Establishes 3A vs 4A sieve selectivity for polar molecules).

  • Red River Team. (2024). 3A vs 4A Molecular Sieves: Key Differences and Applications. Retrieved from .

Sources

Technical Support Center: Strategies for Removing Residual Aluminum Salts Post-Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying amino alcohols, particularly after syntheses involving aluminum-based reagents. The presence of residual aluminum salts is a common yet critical issue that can impact downstream applications, product stability, and regulatory compliance. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual aluminum from my amino alcohol product so critical?

A: Residual aluminum, even at trace levels, can have significant detrimental effects on your final product and downstream processes. For drug development professionals, minimizing any leachable or extractable impurities is essential for patient safety and is a core principle of Good Manufacturing Practices (GMP).[1] High levels of residual metals can interact with the active pharmaceutical ingredient (API) or pose a toxicological risk.[1][2] From a chemical standpoint, aluminum species can act as unwanted Lewis acids, potentially catalyzing side reactions, promoting degradation of the desired product, or poisoning catalysts in subsequent synthetic steps.

Q2: What are the primary sources of aluminum contamination in amino alcohol synthesis?

A: The most common source is the reducing agent used to convert an amino acid or its derivative (like an ester) to an amino alcohol.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): This is a powerful and widely used reagent for the direct reduction of carboxylic acids and esters.[3][4][5] Its workup invariably produces aluminum hydroxides and salts.

  • Aluminum Chloride (AlCl₃): Sometimes used as a Lewis acid in combination with other reducing agents (like Lithium) to activate the carboxyl group of the amino acid, facilitating reduction.[6] This method introduces aluminum that must be removed during post-processing.[6]

  • Diisobutylaluminum Hydride (DIBAL-H): While often used for partial reductions (e.g., ester to aldehyde), it can also be used for full reduction to alcohols and is another common source of aluminum byproducts.[3]

Q3: What are the principal strategies for removing aluminum salts after the reaction is complete?

A: There are three primary strategies, often used in combination, depending on the properties of your target amino alcohol and the scale of your reaction:

  • Precipitation & Filtration: The goal is to convert the soluble aluminum species into a granular, inorganic solid that can be easily filtered off. The "Fieser workup" is a classic example of this approach.[7]

  • Chelation & Extraction: This involves adding a chelating agent to form a water-soluble complex with the aluminum ion (Al³⁺).[8][9] This complex can then be removed through a series of aqueous washes during a liquid-liquid extraction. This is particularly effective for breaking up emulsions.

  • Purification of the Final Product: If inorganic salts persist, purifying the organic product itself through methods like recrystallization or salt formation can effectively leave the aluminum impurities behind in the mother liquor.[10][11]

Q4: How can I accurately detect and quantify the amount of residual aluminum in my final product?

A: Quantifying trace metal impurities requires sensitive analytical techniques. The choice depends on the required detection limit, sample matrix, and available instrumentation.[12]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is one of the best techniques for measuring elemental impurities in high-matrix samples and is widely used in the pharmaceutical industry.[1][13] It offers excellent sensitivity and can handle samples after acid digestion.

  • Atomic Absorption Spectroscopy (AAS): A common and effective method for determining low concentrations of aluminum. Graphite furnace AAS (GFAAS) provides even lower detection limits.[1][14]

  • X-Ray Fluorescence (XRF): A powerful, non-destructive technique that is well-suited for analyzing solid samples directly, offering rapid and precise results.[2][15]

Analytical Technique Typical Sample State Key Advantages Considerations
ICP-OES Liquid (after acid digestion)High sensitivity, multi-element capability, robust for complex matrices.[13]Destructive, requires skilled operation and sample preparation.[14][15]
AAS / GFAAS Liquid (after acid digestion)Highly sensitive and selective for specific elements.[12][14]Generally analyzes one element at a time.
XRF Solid or LiquidNon-destructive, rapid analysis, minimal sample preparation.[2][15]May have higher detection limits compared to ICP-OES for some elements.
Ion Chromatography LiquidGood for speciating different forms of aluminum.[16]Requires specific column chemistry and setup.[16]

Troubleshooting Guide

Problem 1: After quenching my LAH reaction, I have a thick, gelatinous, unfilterable slurry.

Q: I tried to quench my reaction with water, but now I can't filter the aluminum salts. What went wrong and how do I fix it?

A: This is a classic problem that arises from improper quenching. The slow addition of just water often produces very fine, gelatinous aluminum hydroxide (Al(OH)₃), which clogs filter paper and traps a significant amount of product.

Causality & Solution: The key is to generate a granular, easily filterable inorganic salt precipitate. The Fieser workup is a time-tested protocol designed specifically for this purpose.[7] It involves the sequential, slow addition of water, then a strong base (aqueous NaOH), and finally more water. This procedure ultimately forms stable, crystalline salts that are much easier to handle.

  • Why it works: The initial water reacts with the excess LAH. The sodium hydroxide solution helps to convert the aluminum species into sodium aluminate and aluminum hydroxides that, with the final addition of water, co-precipitate into a more granular form.

Recommendation: If you are currently facing this issue, try cooling the mixture in an ice bath and carefully proceeding with the sequential addition of 15% aqueous NaOH, followed by more water, as described in the Fieser protocol.[7] Stirring vigorously for 15-30 minutes can help the precipitate granulate. The use of a filtration aid like Celite is also highly recommended.[17]

Problem 2: I'm struggling with a persistent emulsion during the aqueous workup.

Q: During my liquid-liquid extraction, I can't get the organic and aqueous layers to separate. How can I break this emulsion?

A: Emulsions are very common when working up reactions containing aluminum salts, as the fine particulate matter stabilizes the interface between the organic and aqueous layers.

Causality & Solution: The most effective way to break these emulsions is to sequester the aluminum ions into a soluble form, removing them from the interface. The "gold standard" for this is the use of Rochelle's salt (potassium sodium tartrate) .[18]

  • Why it works: The tartrate anion is an excellent chelating agent for aluminum(III).[8] It forms a stable, water-soluble complex, effectively pulling the aluminum species that are causing the emulsion into the aqueous phase and allowing the layers to separate cleanly.

Recommendation: Add a saturated aqueous solution of Rochelle's salt to your separatory funnel, shake well, and allow it to stand. It may take anywhere from a few minutes to an hour, but this method is highly reliable for breaking even the most stubborn emulsions.[18]

Problem 3: My yield is very low, and I suspect the product is trapped in the filtered aluminum solids.

Q: After filtering off the aluminum salts, my yield of amino alcohol from the filtrate is much lower than expected. How can I recover the lost product?

A: This is a frequent and valid concern. Amino alcohols, with their polar amine and hydroxyl groups, can strongly adsorb onto the high-surface-area aluminum salt byproducts.

Causality & Solution: The product is likely physically trapped within the solid matrix. You can often recover a significant portion of this material by re-slurrying and refluxing the filtered solids.

Recommendation: Transfer the filtered aluminum cake back into a flask. Add a polar organic solvent in which your product is soluble (e.g., THF, Ethyl Acetate) and stir or reflux for 30-60 minutes.[18] Filter the solids again and wash with fresh solvent. Combine this second filtrate with your original filtrate. Repeating this process can further improve recovery.

Problem 4: My purified product still contains unacceptable levels of aluminum.

Q: I've performed a standard aqueous workup, but my ICP-OES analysis shows high aluminum content. What further steps can I take?

A: If a simple workup is insufficient, a more rigorous purification strategy targeting the removal of inorganic ions is necessary.

Causality & Solution: Trace amounts of aluminum salts may be co-precipitating with your product or may be soluble enough in the organic phase to be carried through. Two effective strategies are chelation washes and product recrystallization.

Recommendations:

  • Chelation Wash: Redissolve your crude product in an organic solvent and wash it several times with an aqueous solution of a chelating agent like citric acid or EDTA.[19][20] The pH of the aqueous solution is critical; for citric acid, a pH around 6.5-7.5 is often effective for keeping the aluminum-citrate complex soluble in the aqueous phase.[21]

  • Recrystallization or Salt Formation: This is one of the most powerful methods for removing inorganic impurities.[10] Dissolve your crude amino alcohol in a suitable hot solvent and allow it to cool slowly, promoting the formation of pure crystals while the inorganic salts remain in the mother liquor. Alternatively, you can form a salt of your amino alcohol (e.g., a hydrochloride or tartrate salt), which often has very different solubility properties and can be crystallized in high purity.[11][22]

Experimental Protocols & Visualizations

Decision Workflow for Aluminum Salt Removal

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the experimental observations.

Aluminum Removal Workflow start Reaction Quench slurry Gelatinous Slurry? start->slurry fieser Perform Fieser Workup (H₂O, 15% NaOH, H₂O) filter_celite Filter through Celite fieser->filter_celite check_filtrate Analyze Filtrate & Calculate Yield filter_celite->check_filtrate low_yield Yield < 85%? check_filtrate->low_yield Yield OK final_analysis Analyze Final Product (e.g., ICP-OES) check_filtrate->final_analysis Yield OK emulsion Persistent Emulsion? emulsion->filter_celite No rochelle Workup with Rochelle's Salt emulsion->rochelle Yes rochelle->filter_celite slurry->fieser Yes slurry->emulsion No reflux_solids Re-slurry & Reflux Filtered Solids in THF low_yield->reflux_solids Yes low_yield->final_analysis No reflux_solids->filter_celite check_purity Aluminum > Specification? final_analysis->check_purity purify_product Further Purification check_purity->purify_product Yes end_ok Product Meets Purity Specs check_purity->end_ok No recrystallize Recrystallize Product or Perform Salt Formation purify_product->recrystallize recrystallize->final_analysis end_fail Re-evaluate Strategy

Caption: Decision tree for troubleshooting aluminum salt removal.

Protocol 1: Fieser Workup for LAH Reduction

This protocol is adapted from standard procedures for quenching reactions containing Lithium Aluminum Hydride.[7]

  • Setup: Cool the reaction vessel containing the ethereal solvent (e.g., THF, Diethyl Ether) to 0 °C using an ice-water bath. Ensure the reaction is under an inert atmosphere (e.g., Nitrogen, Argon).

  • Quenching (The "1-1-3" Rule): For a reaction that used 'x' grams of LAH, add the following reagents slowly and sequentially with vigorous stirring:

    • Step 1: Add 'x' mL of deionized water dropwise. Hydrogen gas will evolve. Ensure the addition rate does not cause excessive bubbling.

    • Step 2: Add 'x' mL of 15% (w/v) aqueous sodium hydroxide solution dropwise. The mixture will begin to thicken.

    • Step 3: Add '3x' mL of deionized water dropwise. A white, granular precipitate should form.

  • Granulation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 15-30 minutes to ensure the salts fully precipitate and granulate.

  • Drying & Filtration: Add a drying agent like anhydrous magnesium sulfate or sodium sulfate and stir for another 15 minutes. Filter the mixture through a pad of Celite in a Büchner funnel.

  • Washing: Wash the filtered solids thoroughly with several portions of the reaction solvent (e.g., THF, Ethyl Acetate) to recover any adsorbed product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to isolate the crude amino alcohol.

Protocol 2: Quantification of Residual Aluminum by ICP-OES

This is a general protocol for sample preparation for ICP-OES analysis.[1][13]

  • Sample Preparation: Accurately weigh approximately 0.1 - 0.5 g of the final, dried amino alcohol product into a clean microwave digestion vessel.

  • Acid Digestion: Add a suitable volume (e.g., 5-10 mL) of high-purity nitric acid (HNO₃). The exact volume and acid choice may depend on the sample matrix.

  • Microwave Digestion: Seal the vessel and place it in a microwave digestion system. Use a validated program to heat the sample, ensuring complete dissolution and digestion of all organic material.

  • Dilution: After cooling, carefully transfer the digested sample to a volumetric flask (e.g., 50 mL or 100 mL) and dilute to the mark with deionized water. This solution may require further dilution to fall within the linear range of the calibration curve.

  • Analysis: Analyze the prepared sample using a calibrated ICP-OES instrument. Run a blank and calibration standards prepared in the same acid matrix to ensure accuracy.[13]

References

  • Vertex AI Search. (n.d.). Aluminum Testing Methods, An Overview of Common Analytical Techniques.
  • Frant, M. S., & Ross, J. W., Jr. (1973). Determination of aluminum by four analytical methods. (Report No. EPA-R2-73-258).
  • Wei, X., et al. (2022). Determination of the Content of Impurity Elements in Aluminum Alloy by XRF Analysis. Journal of Physics: Conference Series, 2203, 012048.
  • PerkinElmer. (2021, July 13). Analyzing Impurities in Aluminum According to London Metal Exchange Guidelines.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Aluminum. U.S. Department of Health and Human Services.
  • Cao, Y., & Yang, G. (2016). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Residual Aluminum in Final Polymer Products.
  • Sciencemadness Discussion Board. (2020). Alternative reducing agent to LAH Lithium aluminum hydride.
  • Thermo Fisher Scientific. (n.d.). Determination of Aluminum in OTC Pharmaceutical Products.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols.
  • Reddit. (2023). r/OrganicChemistry: How do you work up reactions with Me3Al and DIBAL?
  • Ooi, T., & Maruoka, K. (2004). Aluminum in Organic Synthesis. In Main Group Metals in Organic Synthesis (pp. 1-100). Wiley-VCH.
  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14.
  • Geoghegan, K. F., et al. (1981). Alternative Reducing Agents for Reductive Methylation of Amino Groups in Proteins. International Journal of Peptide and Protein Research, 17(3), 345-352.
  • Rigaku. (n.d.). Analysis of metals in pharmaceuticals.
  • Chemistry Stack Exchange. (2024). work-up with trialkyl aluminum reagent.
  • Tchórzewska-Cieślak, B., et al. (2022).
  • Al-Mashhadani, M. H., et al. (2022). Determination of Aluminum (III) by Alizarin DYE in Pharmaceutical Sample and Aqueous Solution. International Journal of Pharmaceutical and Bio-Medical Science, 2(12), 1-8.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Amino Alcohol Compounds.
  • Organic Syntheses. (n.d.).
  • Buehler. (n.d.).
  • Organic Syntheses. (1955). Aluminum tert-Butoxide. Coll. Vol. 3, p.48.
  • Wikipedia. (n.d.).
  • Reddit. (2014).
  • Organic Syntheses. (n.d.). L-Valinol. Coll. Vol. 7, p.531.
  • Cornel, P. K., et al. (2016). Control of residual aluminum from conventional treatment to improve reverse osmosis performance.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
  • BenchChem. (n.d.). minimizing byproduct formation in the synthesis of amino alcohols.
  • Yokel, R. A. (1994). Aluminum chelation: chemistry, clinical, and experimental studies and the search for alternatives to desferrioxamine. Journal of Toxicology and Environmental Health, 41(2), 131-174.
  • Google Patents. (n.d.). CN104098478B - Aminoalcohol resolution method.
  • ResearchGate. (2019).
  • Kłonica, A., et al. (2020). Aluminium Drinking Water Treatment Residuals and Their Toxic Impact on Human Health. International Journal of Environmental Research and Public Health, 17(3), 938.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of robust scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-3-methylbutan-2-ol, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the critical reasoning behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 4-Amino-3-methylbutan-2-ol is the foundational step in its safe management. Based on data from structurally similar amino alcohols, the primary hazards are summarized below.

Hazard ClassificationDescriptionSupporting Evidence from Analogous Compounds
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][3][4]Amino alcohols are often corrosive. Direct contact can lead to chemical burns.[2][3]
Serious Eye Damage Causes serious eye damage, with a risk of blindness.[2][3][5]The corrosive nature of amines and alcohols can cause irreversible damage to eye tissue.[5]
Acute Oral Toxicity Harmful if swallowed.[4][6]Ingestion can cause burns to the mouth, throat, and stomach.[5]
Combustibility Combustible liquid.[6] Vapors may form explosive mixtures with air upon intense heating.Alcohols are flammable, and this compound should be kept away from heat and ignition sources.[7][8][9]

Given these hazards, it is imperative to treat 4-Amino-3-methylbutan-2-ol as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[10][11][12] Improper disposal is not only illegal but also poses a significant threat to personnel and the environment.[11][12]

Immediate Safety & Handling Precautions

Before beginning any work that will generate 4-Amino-3-methylbutan-2-ol waste, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE)

A non-negotiable first line of defense, appropriate PPE must be worn at all times when handling the chemical or its waste.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1]Protects against splashes that can cause severe eye damage.[2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[1]Prevents skin contact that can lead to chemical burns. Gloves must be inspected before use and disposed of as hazardous waste after handling the chemical.[13][14]
Body Protection A laboratory coat.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Required when vapors or aerosols are generated.Protects against inhalation, which may cause respiratory irritation.[5][14]

All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[15]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Amino-3-methylbutan-2-ol is to manage it as a regulated, hazardous chemical waste stream.[16] This involves segregation, proper containment, and disposal through a licensed service.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[12][13]

  • Designate a Specific Waste Stream: Dedicate a specific waste container solely for 4-Amino-3-methylbutan-2-ol and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5] Mixing can lead to violent reactions.[17]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount for safety during accumulation and transport.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[10][17]

  • Labeling: Clear and accurate labeling prevents mishandling.[18] The label must include:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "4-Amino-3-methylbutan-2-ol"

    • The primary hazards (e.g., "Corrosive," "Combustible")

    • The accumulation start date

    • The name of the principal investigator and laboratory location

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.

  • Keep Containers Closed: Waste containers must remain tightly sealed except when adding waste.[17][19] This minimizes the release of vapors.

  • Storage Location: Store the container in a well-ventilated area, away from heat, sparks, and open flames.[12][13] It should be stored in a secondary containment bin to control potential leaks.

  • Volume Limits: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[11]

Step 4: Scheduling Professional Disposal

Disposal of chemical waste must be handled by trained professionals.

  • Licensed Waste Contractor: Contact your institution’s Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup.[1]

  • Disposal Method: The most common and appropriate disposal method for this type of organic chemical is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[11][14][20]

Step 5: Decontamination of Empty Containers

Empty containers that once held 4-Amino-3-methylbutan-2-ol must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[16]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.[1][16]

  • Final Disposal: Once decontaminated, deface the original label, and the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.[16]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, a swift and informed response is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[20][21]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][21]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[21]

  • Small Spills: For a small spill within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[7]

  • Large Spills: Evacuate the area immediately. Do not attempt to clean up a large spill yourself. Contact your institution's EHS or emergency response team for assistance.[16] Prevent the spill from entering drains.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-3-methylbutan-2-ol.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Start: Generate 4-Amino-3-methylbutan-2-ol Waste B Wear Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat A->B C Select a Compatible Waste Container (HDPE or Glass) B->C D Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date C->D E Segregate Waste: Is it pure or contaminated with this chemical only? D->E F Add to Designated Container E->F Yes G Consult EHS for Mixed Waste Stream E->G No H Store Sealed Container in Secondary Containment in a Ventilated SAA F->H I Container Full or Max Storage Time Reached? H->I J Contact EHS or Licensed Waste Contractor for Pickup I->J Yes L Continue Accumulation I->L No K Professional Disposal (Incineration) J->K

Caption: Decision workflow for the safe disposal of 4-Amino-3-methylbutan-2-ol.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. The principles outlined here are designed to be integrated into your standard laboratory operating procedures, ensuring that the disposal of 4-Amino-3-methylbutan-2-ol is conducted with the highest degree of care and regulatory compliance.

References

  • Daniels Health. (2025, May 21).
  • US Bio-Clean. (2014, June 13).
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • MilliporeSigma. (2025, April 24).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. EHRS.
  • Vanderbilt University Medical Center.
  • Sigma-Aldrich.
  • TCI Chemicals. (2024, November 25).
  • National Science Teaching Association (NSTA). (2024, August 16).
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for (S)-(+)-2-Amino-3-methyl-1-butanol.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Labor Security System.
  • TCI Chemicals. (2024, November 26).
  • BOC Sciences. (2025, December 8). MSDS of 4-Amino-2-methylbutan-2-ol.
  • Fisher Scientific. (2012, March 23).
  • BASF. (2025, December 19).
  • MilliporeSigma. (2025, November 6).
  • MilliporeSigma. (2025, November 6).
  • CPAChem. (2023, May 23).
  • CPAChem. (2023, March 24).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13396323, 4-Amino-3-methylbutan-2-ol. PubChem.
  • Thermo Fisher Scientific. (2025, September 7).
  • Benchchem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15649173, 4-Amino-2-methylbutan-2-ol. PubChem.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • U.S. Environmental Protection Agency. (2025, December 29).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.